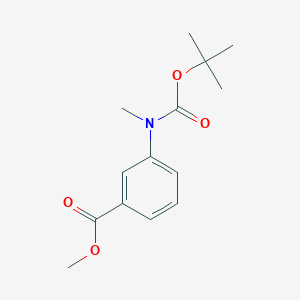

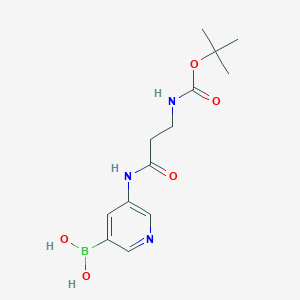

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of α-aminoboronic acids, which includes compounds like the one , involves highly stereoselective syntheses and asymmetric procedures leading to the stereocontrolled generation of α-aminoboronic acid derivatives . The preparation of acyclic, carbocyclic, and azacyclic α-aminoboronic acid derivatives is covered .Molecular Structure Analysis

The molecular formula of this compound is C13H20BN3O5 . It has a complexity of 386, a rotatable bond count of 7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 121, and it has a heavy atom count of 22 .Aplicaciones Científicas De Investigación

N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonyl (N-Boc) moiety is a crucial amine protecting group in peptide synthesis due to its resistance to racemization. A study demonstrated the efficiency of using a heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the method's selectivity and the ease of N-Boc group removal under mild conditions, which is essential for peptide synthesis and modifications (Heydari et al., 2007).

tert-ButoxycarbonylChloride in Amino Acid Protection

The introduction of N-Boc groups into amino acids using tert-butoxycarbonyl chloride (BocCl) facilitates the synthesis of Boc-amino acids. This method is particularly valuable for producing protected amino acids on a large scale, which are fundamental building blocks in peptide and protein synthesis (Vorbrüggen, 2008).

Synthesis of Amino Acid Derivatives

The tert-butoxycarbonyl group's versatility is further illustrated in the synthesis of complex amino acid derivatives, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives from tert-butoxycarbonyl amino propanoic acid. These derivatives have shown significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Pund et al., 2020).

Advanced Organic Synthesis Techniques

Research on the Boc group has also led to advanced synthesis techniques, such as rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination for introducing protected amino groups into aromatic compounds. This method's efficiency opens new pathways for synthesizing complex organic molecules and intermediates used in drug development and other areas of chemical research (Wippich et al., 2016).

Propiedades

IUPAC Name |

[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGITWATCYCNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)